molecular formula C42H52S2 B12934373 Dntt-2,9-C10

Dntt-2,9-C10

Cat. No.: B12934373
M. Wt: 621.0 g/mol
InChI Key: LNWJGRPGRSTXTD-UHFFFAOYSA-N
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Chemical Reactions Analysis

2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene has a wide range of scientific research applications. In chemistry, it is used to prepare high-performance OFETs and OTFTs due to its high carrier mobility and stability . In biology and medicine, it is explored for its potential use in biosensors and bioelectronics. In the industry, it is utilized in the production of organic light-emitting diodes (OLEDs) and organic solar cells, where it contributes to good charge transport properties and high quantum efficiency .

Mechanism of Action

The mechanism of action of 2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene involves its role as a hole-transporting material in organic semiconductors. It facilitates the movement of positive charge carriers (holes) through its conjugated molecular structure, which enhances the performance of electronic devices. The molecular targets and pathways involved include the interaction with gold source and drain contacts in transistors, where it improves charge exchange and reduces contact resistance .

Comparison with Similar Compounds

2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene is compared with other similar compounds, such as 2,7-didecyl-benzothieno-benzothiopene (C10-BTBT), 3,9-didecyl-dinaphtho-thiophene (C10-DNT), and didecyl-sexithiophene (C10-6T). These compounds share similar structural features and applications in organic electronics. 2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene is unique in its superior charge transport properties and stability, making it a preferred choice for high-performance OFETs and OTFTs .

Properties

Molecular Formula

C42H52S2

Molecular Weight

621.0 g/mol

IUPAC Name

7,19-didecyl-12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2(11),3,5,7,9,14(23),15,17,19,21-undecaene

InChI

InChI=1S/C42H52S2/c1-3-5-7-9-11-13-15-17-19-31-21-23-33-27-37-39(29-35(33)25-31)43-42-38-28-34-24-22-32(20-18-16-14-12-10-8-6-4-2)26-36(34)30-40(38)44-41(37)42/h21-30H,3-20H2,1-2H3

InChI Key

LNWJGRPGRSTXTD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC2=CC3=C(C=C2C=C1)C4=C(S3)C5=C(S4)C=C6C=C(C=CC6=C5)CCCCCCCCCC

Origin of Product

United States

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